![molecular formula C8H8ClNO B2750133 3'-Chloroacetophenone oxime CAS No. 24280-07-7](/img/structure/B2750133.png)
3'-Chloroacetophenone oxime
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Overview
Description
3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine . It has powerful lachrymatory and irritant effects .
Synthesis Analysis
The synthesis of 3’-Chloroacetophenone oxime involves the reaction of chloroacetophenone with hydroxylamine . In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Scientific Research Applications
Organic Synthesis and Multicomponent Reactions
3’-Chloroacetophenone oxime serves as a valuable building block in organic synthesis. Researchers have employed it in multicomponent reactions to construct complex molecules. For instance, it can participate in α-bromination reactions, leading to the formation of novel compounds .
Heterocyclic Chemistry
Acetophenone derivatives, including 3’-chloroacetophenone oxime, play a crucial role in heterocyclic chemistry. Scientists have utilized these compounds as starting materials for synthesizing various heterocycles. These reactions often involve cyclization, leading to the formation of diverse ring systems .
Mechanism of Action
Target of Action
3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine Oximes in general are known to reactivate the enzyme acetylcholinesterase (ache) , which plays a crucial role in nerve function.
Mode of Action
Oximes are known to facilitate the functionalization of c–h bonds in carbonyl compounds . This involves the cleavage of the N–O bond in oximes, which helps to stabilize high valent metal intermediates, thus promoting the activation of proximal C–H bonds .
Biochemical Pathways
Oximes are known to play a role in the functionalization of c–h bonds in acetophenones . This process can lead to the formation of various complex molecules, contributing to diverse biochemical pathways .
Result of Action
3’-Chloroacetophenone oxime is known to have powerful lachrymatory and irritant effects . This suggests that it may cause discomfort or pain when in contact with mucous membranes, such as the eyes or respiratory tract.
Action Environment
A study on the beckmann rearrangement of benzophenone oxime, a similar compound, found that factors such as temperature, catalyst, time, and solvent can significantly affect the reaction .
properties
IUPAC Name |
(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNYMGXSZQBOU-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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